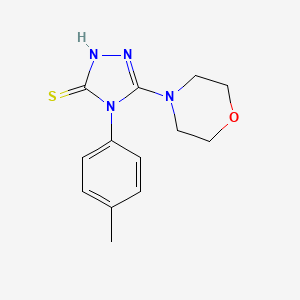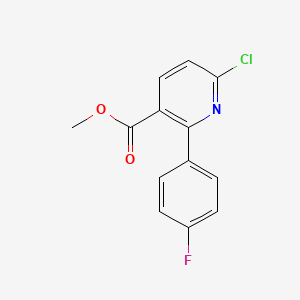
6-氯-2-(4-氟苯基)烟酸甲酯
描述
“Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is a chemical compound with the CAS Number: 745833-06-1. It has a molecular weight of 265.67 and its molecular formula is C13H9ClFNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is 1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” is a white to yellow solid . It has a molecular weight of 265.67 . The compound should be stored at a temperature between 2-8°C .科学研究应用
新型抗感染剂合成中的中间体6-氯-2-(4-氟苯基)烟酸甲酯已用于新型抗感染剂的合成中。这方面的一项重大进展是安全且经济地合成了 6-氯-5-(三氟甲基)烟酸甲酯,这是这些试剂的中间体。该过程涉及使用廉价的系统对芳基碘进行三氟甲基化,突出了具有成本效益和安全的药物合成的关键进步 (Mulder 等,2013)。
疼痛管理中的先导优化该化合物已在疼痛管理研究中显示出相关性。具体而言,6-苯基烟酰胺,一种相关化合物,已被确定为一种有效的 TRPV1 拮抗剂,在炎症性疼痛模型中具有活性。通过修饰,开发了一种衍生物 6-(4-氟苯基)-2-甲基-N-(2-甲基苯并噻唑-5-基)烟酰胺,该衍生物具有出色的临床前开发特性 (Westaway 等,2008)。
桥连烟酸酯的合成已经对具有 n吡啶环骨架的各种桥连烟酸酯的合成进行了研究。这些化合物是使用独特的吡啶形成反应合成的,表明烟酸酯衍生物在为潜在药物应用创造结构多样的分子方面的多功能性 (Kanomata 等,2006)。
杀虫活性已经合成并评估了 6-氯-2-(4-氟苯基)烟酸甲酯衍生物的杀虫活性。这项研究表明此类化合物在开发新型杀虫剂方面的潜力,将烟酸酯衍生物的应用扩展到医学用途之外 (Deshmukh 等,2012)。
抗癌药物中间体的合成该化合物作为生物活性抗癌药物合成中的中间体也很重要。研究一直集中在开发此类中间体的有效合成方法,展示了烟酸酯衍生物在抗癌药物开发中的作用 (Zhang 等,2019)。
抗菌剂的开发已经合成了具有 2-氨基-6-甲基苯并噻唑的烟酸新型 4-噻唑烷酮,并显示出具有抗菌活性。这些发现表明烟酸酯衍生物可以有效地用于开发新的抗菌剂 (Patel & Shaikh,2010)。
安全和危害
The safety information for “Methyl 6-chloro-2-(4-fluorophenyl)nicotinate” includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P264, P270, P301+P312, and P330 . These codes provide guidance on how to handle the compound safely.
作用机制
Target of Action
It’s structurally similar to methyl nicotinate, which is known to act as a peripheral vasodilator .
Mode of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . It’s plausible that Methyl 6-chloro-2-(4-fluorophenyl)nicotinate may have a similar mode of action.
Pharmacokinetics
It’s known that the compound is a white to yellow solid and is stored at temperatures between 2-8°c .
Result of Action
Based on its structural similarity to methyl nicotinate, it may enhance local blood flow at the site of application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate. For instance, its storage temperature (2-8°C) can affect its stability
生化分析
Biochemical Properties
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the nicotinic acid pathway, leading to alterations in metabolic flux and metabolite levels .
Cellular Effects
The effects of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it may impact cell signaling pathways, which can alter cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Methyl 6-chloro-2-(4-fluorophenyl)nicotinate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular processes. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects may be observed at high doses, indicating a threshold for safe usage . Animal studies are essential for determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical activity.
Transport and Distribution
The transport and distribution of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues .
Subcellular Localization
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGURALGGUNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610415 | |
| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-06-1 | |
| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



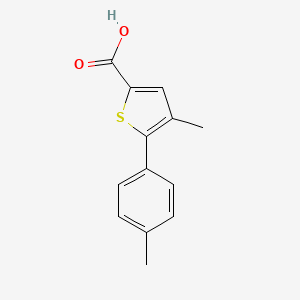
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
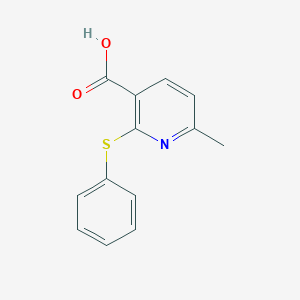
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
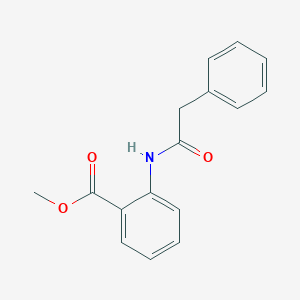
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
